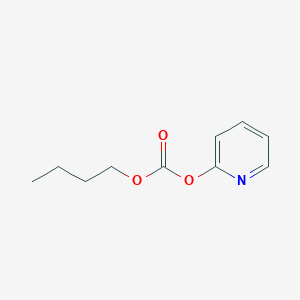

Butyl Pyridin-2-yl Carbonate

Description

Properties

CAS No. |

347367-40-2 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

butyl pyridin-2-yl carbonate |

InChI |

InChI=1S/C10H13NO3/c1-2-3-8-13-10(12)14-9-6-4-5-7-11-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

KOWLZAZNICZNJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

General Carbonate Formation via Reaction of Pyridin-2-ol Derivatives

One common approach to synthesize pyridin-2-yl carbonates involves the reaction of pyridin-2-ol or its derivatives with carbonate reagents or carbonylating agents in the presence of suitable catalysts or bases. The butyl group can be introduced via reaction with butyl alcohol derivatives or butyl halides.

$$

\text{Pyridin-2-ol} + \text{Butyl chloroformate} \xrightarrow{\text{Base}} \text{this compound}

$$

This method relies on the nucleophilic substitution of the hydroxyl group on pyridin-2-ol by butyl chloroformate, often facilitated by bases like triethylamine or pyridine to neutralize the acid formed.

Palladium-Catalyzed Carbonylation Reactions

A more advanced and efficient method involves palladium-catalyzed carbonylation reactions, which enable the direct formation of carbonate esters from aryl halides, alcohols, and carbon monoxide or carbonyl sources.

According to research on palladium-catalyzed multicomponent synthesis, aryl halides such as 2-chloropyridine can be transformed into corresponding carbonates using palladium catalysts, phosphine ligands, and bases under reflux conditions in solvents like toluene. The reaction conditions typically involve:

- Palladium catalyst (e.g., PdCl2, PdCl2·dppf·CH2Cl2)

- Phosphine ligands (e.g., dppp, dppf)

- Base (e.g., cesium carbonate)

- Alcohol (butanol for butyl carbonate)

- Carbon monoxide source or isocyanides in some protocols

| Entry | Aryl Halide | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|---|

| 12 | 2-Chloropyridine | PdCl2 + dppp | High | Reflux in toluene, 16 h |

| 11 | 2-Bromopyridine | PdCl2 + dppp | High | Reflux in toluene, 16 h |

| 10 | 3-Bromopyridine | PdCl2 + dppf | Moderate | Reflux in toluene, 16 h |

This method offers high yields and good selectivity for 2-substituted pyridine carbonates, including this compound, by adjusting the alcohol component.

Carbonate Formation via Reaction with Isocyanides and Diamines

Another reported synthetic route involves palladium-catalyzed three-component reactions combining aryl halides, isocyanides, and diamines to form nitrogen-containing heterocycles with carbonate functionalities.

While this method is more relevant for complex heterocyclic structures, it demonstrates the versatility of palladium catalysis in constructing pyridin-2-yl carbonate derivatives with various substituents, including butyl groups.

Oxidative and Halogenation-Assisted Synthesis for Pyridinyl Carbonates

Some studies report the use of iodine or N-bromosuccinimide (NBS) as oxidants or halogenating agents in the synthesis of pyridinyl derivatives, which can be adapted to carbonate formation by subsequent reactions.

For example, iodine-catalyzed reactions of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines under heating yield intermediates that can be converted into carbonate derivatives.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Reaction of pyridin-2-ol with butyl chloroformate | Pyridin-2-ol, Butyl chloroformate, Base | Room temp to mild heating | Moderate to high yield, straightforward |

| 2 | Palladium-catalyzed carbonylation of 2-halopyridine | PdCl2, dppp/dppf, Cs2CO3, Butanol, Toluene | Reflux, 16 h | High yield, selective for 2-substituted products |

| 3 | Pd-catalyzed multicomponent with isocyanides | Pd catalyst, Isocyanides, Diamines | Reflux in toluene, 16 h | Efficient for complex heterocycles |

| 4 | CO2 cycloaddition to epoxides with ionic liquids | Epoxides, CO2, Pyridinamide ILs | 60 °C, 0.5 MPa CO2, 3 h | High conversion, green method, cyclic carbonates |

| 5 | Oxidative halogenation followed by carbonate formation | Iodine or NBS, TBHP, Toluene or ethyl acetate | 90-110 °C, 2-4 h | Moderate yields, sensitive to solvent and oxidant |

Research Findings and Analysis

Palladium-catalyzed carbonylation offers a robust and high-yielding route to this compound by coupling 2-halopyridines with butanol under CO or carbonyl source atmosphere. Ligand choice (dppp vs dppf) significantly affects yield and selectivity.

Base-mediated carbonate formation from pyridin-2-ol and butyl chloroformate remains a classical and reliable method, though it may require careful control of reaction conditions to avoid side reactions.

Ionic liquid catalysis for CO2 fixation into cyclic carbonates demonstrates the potential for green chemistry approaches, though direct synthesis of this compound via this route is less common.

Oxidative halogenation methods can be employed to functionalize pyridinyl substrates, which can then be converted into carbonate derivatives under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Butyl Pyridin-2-yl Carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl carbonic acid derivatives.

Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products Formed

The major products formed from these reactions include pyridin-2-yl carbonic acid, pyridin-2-yl alcohol, and various substituted pyridin-2-yl carbonates .

Scientific Research Applications

Organic Synthesis

Butyl Pyridin-2-yl Carbonate is primarily utilized as a protecting group for amines in organic synthesis. This role is crucial because it allows chemists to selectively manipulate other functional groups without affecting the amine functionality. The compound's stability under various reaction conditions makes it an ideal candidate for protecting amines during complex synthetic procedures.

Key Reactions Involving this compound:

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Substitution | Acts as a substrate in nucleophilic substitution reactions. | Facilitates the introduction of new functional groups. |

| Deprotection | Can be removed under mild acidic or basic conditions to regenerate the amine. | Essential for achieving desired final products in synthesis. |

| Coupling Reactions | Participates in coupling reactions to form more complex molecules. | Expands the diversity of synthetic pathways available. |

Medicinal Chemistry

Compounds containing pyridine rings, including this compound, are often explored for their pharmacological properties . Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential therapeutic applications.

Potential Therapeutic Applications:

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound revealed its effectiveness as a protecting group in complex multi-step syntheses involving amines. The study highlighted its stability and ease of removal, showcasing its utility in generating target molecules with high purity.

Case Study 2: Biological Evaluation

Research has indicated that derivatives of this compound may exhibit significant biological activity against various pathogens. In vitro assays demonstrated that certain derivatives possess antimicrobial properties, warranting further investigation into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of Butyl Pyridin-2-yl Carbonate involves the formation of stable carbamate bonds with nucleophiles. The carbonate group acts as an electrophile, facilitating the nucleophilic attack by amines or alcohols. This results in the formation of carbamate linkages, which are stable under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl Pyridin-2-yl Carbonate with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Comparisons

Key Observations:

Positional Effects: Pyridin-2-yl carbonates (e.g., hypothetical this compound) may exhibit distinct electronic effects compared to pyridin-3-yl analogs due to differences in ring electron distribution.

Substituent Influence: Halogenated derivatives (e.g., bromo/iodo substituents in ) increase molecular weight and polarity, enhancing suitability for Suzuki-Miyaura or Ullmann coupling reactions.

Functional Group Stability : Carbonates (OCOOR) are generally more hydrolytically labile than carbamates (OCONHR), as seen in the comparison with Benzyl 2-Hydroxypyridin-3-ylcarbamate . This makes carbonates preferable for applications requiring controlled release.

Biological Activity

Butyl Pyridin-2-yl Carbonate is an organic compound characterized by a pyridine ring substituted with a butyl group and a carbonate functional group. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential pharmacological properties that warrant investigation.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Functional Groups : Pyridine ring, butyl group, carbonate group

The presence of the pyridine moiety is significant as compounds containing this structure often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The exact mechanism of action for this compound remains to be elucidated. However, based on related compounds, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Similar pyridine derivatives have been shown to inhibit enzymes critical for pathogen survival or proliferation.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

Several studies highlight the potential biological implications of pyridine-containing compounds:

- Study on Antichlamydial Activity : Research has shown that certain pyridine derivatives can selectively target Chlamydia, reducing infectious body formation significantly in vitro. This suggests a potential pathway for developing new antimicrobial agents based on the pyridine structure .

- Antibacterial Evaluations : A series of pyridine derivatives were synthesized and tested against a panel of bacteria. Compounds exhibited significant antibacterial activity, with some showing MIC values as low as 4 μg/mL against resistant strains .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare its activity with other known compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | Pyridine derivative | Limited data | Hypothetical | Needs further investigation |

| Tert-butyl imidazo[1,2-a]pyridin | Imidazo-pyridine | Effective against Candida spp. | Yes | Targets ergosterol biosynthesis |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Oxazolidinone derivative | Significant | Yes | Shows promise against multiple bacteria |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Butyl Pyridin-2-yl Carbonate, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or carbamate formation under anhydrous conditions. For purity optimization, use column chromatography (e.g., silica gel) with a gradient elution system (hexane:ethyl acetate). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column (≥95% purity threshold). Pre-purification steps, such as recrystallization from ethyl acetate/hexane mixtures, can reduce byproducts .

- Safety : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis and use personal protective equipment (PPE) as outlined in safety data sheets for analogous pyridine derivatives .

Q. How should researchers characterize this compound, and what spectral discrepancies might arise?

- Characterization :

- ¹H/¹³C NMR : Compare chemical shifts to structurally similar tert-butyl pyridinyl carbamates (e.g., δ ~1.3 ppm for tert-butyl protons; pyridine ring protons at δ 7.0–8.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- HRMS : Use electrospray ionization (ESI) for accurate mass validation (e.g., [M+H]⁺ or [M+Na]⁺ adducts).

- Discrepancies : Impurities (e.g., unreacted pyridine precursors) may cause split peaks in NMR. Trace solvents (e.g., DMF) can interfere with FT-IR; ensure thorough drying .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture ingress .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., pyridin-2-ol) indicate hydrolytic instability; adjust storage conditions accordingly .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to assess solvent participation in hydrolysis.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps. Compare with experimental activation energies .

- Contradictions : Discrepancies between computational and experimental data (e.g., activation barriers) may arise from solvent effects not accounted for in simulations. Validate with kinetic studies under varied conditions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Case Example : If NMR signals for diastereomers overlap, use 2D NMR (e.g., COSY, NOESY) to resolve spatial correlations. For ambiguous mass spectra, employ tandem MS/MS to fragment ions and confirm structural assignments .

- Data Reconciliation : Cross-validate with X-ray crystallography for absolute configuration determination, particularly for stereoisomeric byproducts .

Q. How can this compound be utilized in multi-step syntheses, and what are common pitfalls in scalability?

- Applications : Acts as a protecting group for pyridine-NH motifs in peptide coupling or metal-catalyzed cross-coupling reactions.

- Scalability Challenges :

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of coupling agent) to minimize unreacted starting material.

- Workup Efficiency : Replace traditional extraction with continuous flow systems for faster phase separation and higher yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.